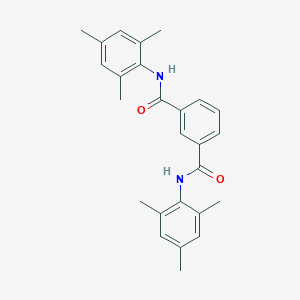

N,N'-Dimesitylisophthalamide

Description

N,N'-Dimesitylisophthalamide is a substituted aromatic diamide featuring two mesityl (2,4,6-trimethylphenyl) groups attached to the amide nitrogen atoms of an isophthalamide core (benzene-1,3-dicarboxamide). This compound is characterized by its sterically bulky substituents, which significantly influence its physicochemical properties, such as solubility, crystallinity, and reactivity.

Properties

Molecular Formula |

C26H28N2O2 |

|---|---|

Molecular Weight |

400.5g/mol |

IUPAC Name |

1-N,3-N-bis(2,4,6-trimethylphenyl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C26H28N2O2/c1-15-10-17(3)23(18(4)11-15)27-25(29)21-8-7-9-22(14-21)26(30)28-24-19(5)12-16(2)13-20(24)6/h7-14H,1-6H3,(H,27,29)(H,28,30) |

InChI Key |

YGKNUERNEJBCIC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3C)C)C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3C)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

(a) N,N′-Dimethylphthalamide

- Structure : Benzene-1,2-dicarboxamide with methyl groups on the amide nitrogens (C₁₀H₁₂N₂O₂; MW = 192.22 g/mol) .

- Comparison :

- Substituent Effects : The methyl groups in N,N′-Dimethylphthalamide are smaller and less sterically hindered than the mesityl groups in N,N'-Dimesitylisophthalamide. This results in higher solubility in polar solvents (e.g., DMF, DMSO) for the methyl derivative.

- Applications : Used as an intermediate in polymer synthesis, similar to this compound. However, the mesityl groups in the latter may enhance thermal stability in polyamides due to increased rigidity and π-π stacking interactions.

(b) 3-Chloro-N-phenyl-phthalimide

- Structure: Phthalimide derivative with a chlorine atom at the 3-position and a phenyl group on the imide nitrogen (C₁₄H₈ClNO₂; MW = 265.67 g/mol) .

- Comparison: Reactivity: The imide group in 3-chloro-N-phenyl-phthalimide is more electrophilic than the amide groups in this compound, making it a better monomer for polycondensation reactions. Applications: Used to synthesize polyimides with high thermal stability, whereas this compound may form supramolecular aggregates due to its bulky substituents.

(c) Naphthalene Diimide Derivatives

- Structure: Naphthalene-1,4,5,8-tetracarboxylic diimide with amino acid or alkylamine substituents (e.g., compounds 3b, 4, 5 in ).

- Comparison: Spectroscopic Properties: Naphthalene diimides exhibit strong fluorescence and charge-transfer interactions, which are modulated by substituents. This compound, with its isophthalamide core, may have weaker fluorescence but enhanced solubility in non-polar solvents due to mesityl groups . DNA/RNA Interaction: Naphthalene diimides are studied for bioapplications (e.g., DNA intercalation), while this compound’s bulkier structure may limit such interactions.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.